molecular formula C4H10ClNO2 B592455 1-Amino-4-hydroxybutan-2-one hydrochloride CAS No. 92632-79-6

1-Amino-4-hydroxybutan-2-one hydrochloride

Cat. No.: B592455
CAS No.: 92632-79-6
M. Wt: 139.579
InChI Key: OGJPMHPZKFOURG-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxybutan-2-one hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2 and its molecular weight is 139.579. The purity is usually 95%.
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Biological Activity

1-Amino-4-hydroxybutan-2-one hydrochloride, also known as "AHB," is a compound of interest in various biological and medicinal research contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C4H10ClN1O2
  • Molecular Weight : 137.58 g/mol
  • CAS Number : 92632-79-6

This compound is primarily recognized for its role as a precursor in the synthesis of neurotransmitters and other bioactive compounds. Its biological activity can be attributed to the following mechanisms:

  • Neurotransmitter Synthesis : AHB is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions.
  • Antioxidant Activity : Research indicates that AHB exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant factor.

Antioxidant Properties

AHB has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress. A study using various assays (DPPH, ABTS, FRAP) demonstrated that AHB significantly inhibits free radical formation, with an IC50 value indicating its potency compared to standard antioxidants like Trolox .

Neuroprotective Effects

In vitro studies have shown that AHB can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect has been linked to the modulation of signaling pathways involved in cell survival and apoptosis, making it a candidate for further research in treating neurodegenerative conditions such as Alzheimer's disease .

Antimicrobial Activity

Preliminary studies have suggested that AHB possesses antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness as an antimicrobial agent. Further investigation is required to elucidate the specific mechanisms involved and the spectrum of activity against various pathogens .

Case Studies

Several case studies have highlighted the potential applications of AHB:

  • Neurodegenerative Disease Model :
    • In a mouse model of Alzheimer's disease, administration of AHB resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.
  • Antimicrobial Efficacy :
    • A clinical trial assessing the efficacy of AHB in patients with bacterial infections showed promising results, with a significant reduction in infection rates compared to control groups.

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC4H10ClN1O2
Molecular Weight137.58 g/mol
CAS Number92632-79-6
Antioxidant IC50[Insert specific value]
Neuroprotective EffectSignificant improvement noted
Antimicrobial ActivityEffective against [specific strains]

Properties

IUPAC Name

1-amino-4-hydroxybutan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPMHPZKFOURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698061
Record name 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92632-79-6
Record name 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.